

6-Ketoestrone structure and chemical properties.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Ketoestrone

Cat. No.: B123499

[Get Quote](#)

6-Ketoestrone: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Ketoestrone, an endogenous estrogen metabolite, is a steroid hormone characterized by a ketone group at the C-6 position of the estrane nucleus. While sharing the foundational structure of other estrogens, this modification imparts unique chemical and biological properties. This document provides an in-depth technical overview of **6-Ketoestrone**, encompassing its chemical structure, physicochemical properties, synthesis, and biological activity, with a focus on its interaction with estrogen receptors. This guide is intended to serve as a valuable resource for professionals in steroid chemistry, pharmacology, and drug development.

Chemical Structure and Identification

6-Ketoestrone, also known as 6-oxoestrone or 3-hydroxyestra-1,3,5(10)-triene-6,17-dione, possesses the characteristic four-ring steroid structure. The presence of a carbonyl group at the sixth carbon atom distinguishes it from its parent compound, estrone.

Systematic IUPAC Name: (8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,17-dione[1]

Chemical Identifiers:

- CAS Number: 1476-34-2[\[1\]](#)
- Molecular Formula: C₁₈H₂₀O₃[\[1\]](#)
- InChI Key: JOVYPIGRPWXHQ-ONUSSAAZSA-N[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **6-Ketoestrone** is presented in the table below. It is important to note a discrepancy in the reported melting point values across different sources.

Property	Value	Source(s)
Molecular Weight	284.35 g/mol	[1]
Melting Point	158–160 °C 246–247 °C	ACS Publications CAS Common Chemistry
Boiling Point (Predicted)	478.8 ± 45.0 °C	ChemicalBook
Density (Predicted)	1.243 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	9.34 ± 0.40	ChemicalBook
Solubility	Soluble in organic solvents.	CymitQuimica

Synthesis of 6-Ketoestrone

6-Ketoestrone is a key intermediate in the chemoenzymatic synthesis of 6-keto estradiol, a precursor for the breast cancer drug Fulvestrant. The following experimental protocol is adapted from a published chemoenzymatic route.

Experimental Protocol: Enzyme-Catalyzed Dehydrogenative Aromatization to 6-Ketoestrone

This protocol describes the conversion of 6-keto-4-en-3-one (compound 7) to **6-Ketoestrone** (compound 8) using an enzyme-catalyzed reaction.

Materials:

- 6-keto-4-en-3-one (compound 7)
- Water
- Trolamine
- Potassium dihydrogen phosphate (KH_2PO_4)
- Polyethylene-polypropylene glycol
- Isopropanol
- 5 L Reactor

Procedure:

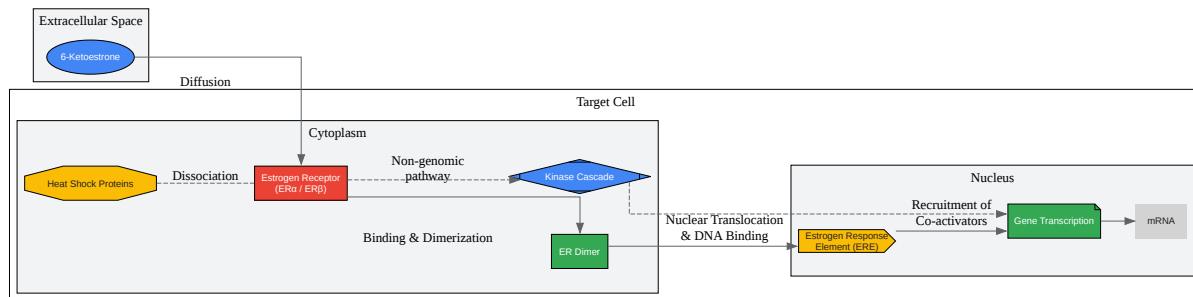
- To a 5 L reactor, add 800 mL of water, 32.10 g (0.21 mol) of trolamine, and 1.93 g (11.06 mmol) of KH_2PO_4 .
- Stir the mixture for 5 minutes and verify that the pH is between 8.5 and 9.0.
- Add 32.10 g of polyethylene-polypropylene glycol, 43 mL of isopropanol, and 214.00 g (0.75 mol) of compound 7 to the reactor.
- The reaction is then subjected to enzyme-catalyzed dehydrogenative aromatization to yield **6-Ketoestrone** (compound 8). The specific enzyme and detailed reaction conditions (temperature, incubation time) for this step are proprietary to the cited research but would involve a dehydrogenase enzyme capable of aromatizing the A-ring of the steroid.
- Monitor the reaction progress using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC).
- Upon completion, the product, **6-Ketoestrone**, is isolated and purified using standard techniques like extraction and chromatography.

Biological Activity and Signaling Pathways

6-Ketoestrone, as an estrogen, exerts its biological effects primarily through interaction with estrogen receptors (ERs), specifically ER α and ER β . These receptors are ligand-activated transcription factors that modulate gene expression.

Estrogen Receptor Binding Affinity

Quantitative analysis has revealed that **6-Ketoestrone** exhibits a distinct binding profile for the two estrogen receptor subtypes.


Receptor Subtype	IC ₅₀ (nM)	Relative Binding Affinity (%)
Estrogen Receptor α (ER α)	489.8	2
Estrogen Receptor β (ER β)	891.3	1

Data from Zhu, B. T., et al. (2006). Quantitative Structure-Activity Relationship of Various Endogenous Estrogen Metabolites for Human Estrogen Receptor α and β Subtypes. The AAPS Journal, 8(3), E483–E494.

The data indicates that **6-Ketoestrone** has a relatively low binding affinity for both ER α and ER β compared to other endogenous estrogens.

Estrogen Signaling Pathway

The binding of an estrogenic ligand, such as **6-Ketoestrone**, to its receptor initiates a cascade of molecular events that ultimately alter gene expression. This can occur through both genomic and non-genomic pathways. The following diagram illustrates a generalized model of estrogen receptor signaling.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Ketoestrone | C18H20O3 | CID 12985714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [6-Ketoestrone structure and chemical properties.]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b123499#6-ketoestrone-structure-and-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com